molecular formula C19H17ClN2O3 B12485823 N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B12485823
M. Wt: 356.8 g/mol
InChI Key: UVDGYTVUKZYIOK-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C19H17ClN2O3/c1-12-17(15-4-2-3-5-16(15)22-12)18(23)19(24)21-10-11-25-14-8-6-13(20)7-9-14/h2-9,22H,10-11H2,1H3,(H,21,24)

InChI Key

UVDGYTVUKZYIOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction between 2-methyl-1H-indole-3-carbaldehyde and 2-(4-chlorophenoxy)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to further reaction with an appropriate acylating agent to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the chlorophenoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties compared to the parent compound.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind to various receptors and enzymes, modulating their activity. This can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide stands out due to its unique combination of the indole and chlorophenoxy moieties. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

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